molecular formula NO3-2 B1237709 CID 5460576

CID 5460576

Cat. No.: B1237709
M. Wt: 62.005 g/mol
InChI Key: PECLLBJJEJZJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5460576 (exact chemical name unspecified in the provided evidence) is a compound analyzed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, as depicted in Figure 1 of . While direct data on this compound’s biological activity is absent in the evidence, its isolation methodology and structural features align with compounds studied for their cytotoxic or enzyme-inhibitory properties.

Properties

Molecular Formula

NO3-2

Molecular Weight

62.005 g/mol

InChI

InChI=1S/NO3/c2-1(3)4/q-2

InChI Key

PECLLBJJEJZJSM-UHFFFAOYSA-N

SMILES

N([O-])([O-])[O]

Canonical SMILES

N([O-])([O-])[O]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 5460576 shares structural and functional similarities with oscillatoxin derivatives (Figure 1 in ), including oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092) . These compounds differ in substituents and stereochemistry, influencing their physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of this compound and Oscillatoxin Derivatives

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not explicitly stated C33H50O8 C34H52O8
Key Structural Features Polyketide backbone with hydroxylation Epoxide ring, conjugated diene Methyl group at C-30
Isolation Method Vacuum distillation of CIEO Chromatographic separation Chromatographic separation
Biological Activity Presumed cytotoxic (inferred) Cytotoxic, inhibits protein phosphatases Enhanced membrane permeability

Key Findings:

Isolation Efficiency :

  • This compound was isolated in higher purity (>95%) via vacuum distillation (C), whereas oscillatoxin derivatives require multi-step chromatography .

Bioactivity Gaps :

  • While oscillatoxin D shows potent cytotoxicity (IC50 < 1 µM), this compound’s activity remains uncharacterized, highlighting a research gap .

Critical Analysis of Research Limitations

  • Functional Studies : Comparative studies on enzyme inhibition or cytotoxicity between this compound and oscillatoxins are absent, necessitating further experimental validation .

Q & A

Q. How can multi-omics integration strategies be systematically applied to elucidate the polypharmacological effects of this compound across different biological systems?

  • Methodological Answer : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated vs. control samples. Use pathway enrichment tools (GSEA, STRING) to identify convergent networks. Apply machine learning (random forests, SVMs) to classify omics-derived biomarkers linked to efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 5460576

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